2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-methylacetamide
Description
The exact mass of the compound this compound is 368.0597559 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[4-[(5-chloro-2-methoxyphenyl)sulfonylamino]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-18-16(20)9-11-3-6-13(7-4-11)19-24(21,22)15-10-12(17)5-8-14(15)23-2/h3-8,10,19H,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVFFBQQLPDYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various receptors and enzymes, which play crucial roles in cellular signaling and metabolic pathways.
Mode of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution reactions. In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring.
Biochemical Pathways
It’s known that benzene derivatives can participate in various biochemical pathways, including those involving electrophilic aromatic substitution.
Pharmacokinetics
The lipophilicity of a compound can influence its cellular uptake. More lipophilic compounds generally have better passive cellular uptake.
Biological Activity
2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-methylacetamide is a chemical compound with potential implications in pharmaceutical applications, particularly as an impurity related to blood glucose regulators like Glyburide. Despite its relevance, comprehensive research on its biological activity remains limited.
- Molecular Formula : C18H19ClN2O6S
- Molecular Weight : 426.87 g/mol
- CAS Number : 21165-77-5
- IUPAC Name : Methyl N-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylcarbamate
Biological Activity Overview
The biological activity of this compound has not been extensively documented in scientific literature. However, it is structurally related to other compounds that exhibit significant pharmacological effects.
Pharmacological Context
- Glyburide Relation : This compound is identified as a related impurity of Glyburide (Glibenclamide), a medication used to manage blood glucose levels in diabetic patients. Glyburide functions primarily as a sulfonylurea, stimulating insulin secretion from pancreatic beta cells.
- Potential Mechanism of Action : While specific studies on this compound are lacking, sulfonamide derivatives typically interact with the ATP-sensitive potassium channels in pancreatic cells, promoting insulin release.
Case Studies and Research Findings
Although direct studies on this compound are scarce, insights can be drawn from related compounds:
Table 1: Related Compounds and Their Biological Activities
| Compound Name | Activity Description | Reference |
|---|---|---|
| Glyburide | Insulin secretagogue; lowers blood glucose levels | Clinical pharmacology studies |
| Methylsulfonylureas | Similar mechanism; enhances insulin release | Pharmacological reviews |
| Other sulfonamide drugs | Antimicrobial and anti-inflammatory properties | Various pharmacological studies |
Safety and Toxicology
Currently, there is no detailed safety profile or toxicological data available for this compound. Given its classification as an impurity, its effects may vary depending on concentration and context of use.
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